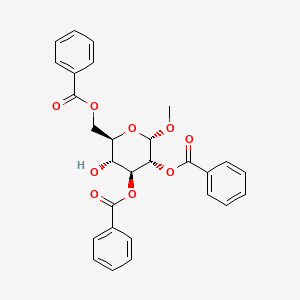
Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside is a chemical compound that belongs to the class of glucopyranosides. It is characterized by the presence of three benzoyl groups attached to the 2, 3, and 6 positions of the glucopyranoside ring. This compound is often used in organic synthesis and research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring followed by benzoylation. One common method includes the use of benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl groups. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the benzoyl protecting groups.
Substitution: Nucleophilic substitution reactions can replace the benzoyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce the deprotected glucopyranoside .
Wissenschaftliche Forschungsanwendungen
Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, often involves this compound.
Industry: It is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The benzoyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include enzymatic hydrolysis or binding to carbohydrate-recognizing proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- Methyl 2,3,6-tri-O-benzoyl-alpha-D-galactopyranoside
Uniqueness
Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside is unique due to the specific positioning of the benzoyl groups, which can affect its chemical reactivity and interactions. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C28H26O9 |
|---|---|
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22-,23+,24-,28+/m1/s1 |
InChI-Schlüssel |
WXFFEILSURAFKL-NRUNVSGISA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


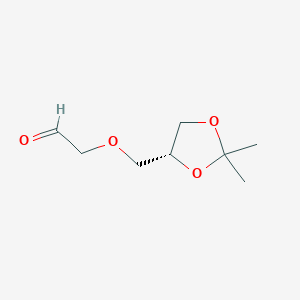
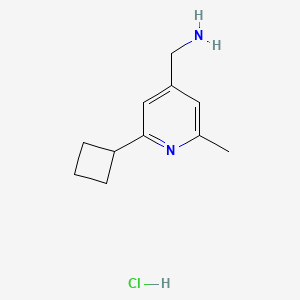
![(5AR,9AR)-1-Isopropyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13053742.png)
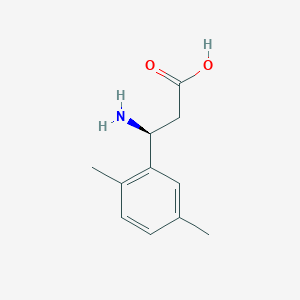


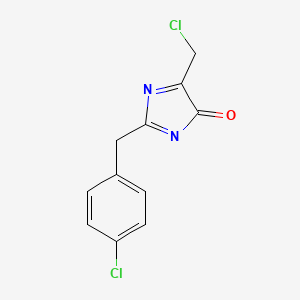

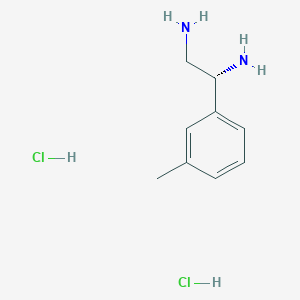
![Tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13053773.png)
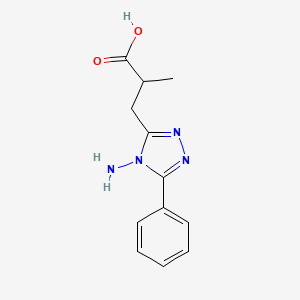


![1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053808.png)
